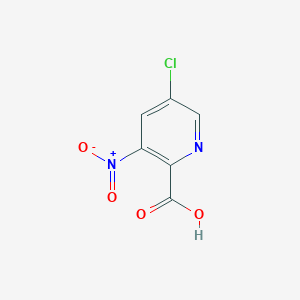

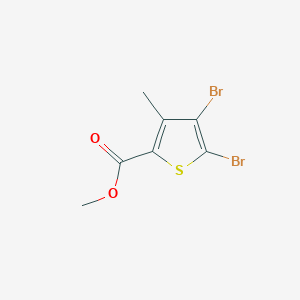

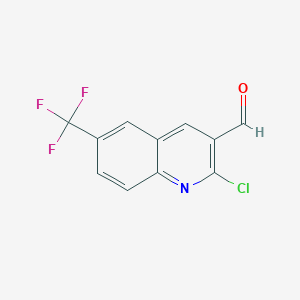

![molecular formula C13H11N3O2S B1423787 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1326932-82-4](/img/structure/B1423787.png)

6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Descripción general

Descripción

The compound “6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a chemical compound with the molecular formula C13H11N3O2S. It has an average mass of 273.310 Da and a monoisotopic mass of 273.057190 Da .

Molecular Structure Analysis

The molecular structure of “6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum and NMR spectrum (both 1H and 13C) can provide valuable information about the functional groups and the carbon skeleton of the molecule .Aplicaciones Científicas De Investigación

Optical Sensors and Biological Applications

Pyrimidine derivatives, such as 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, play a significant role in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. These compounds also exhibit a wide range of biological and medicinal applications, underlining their versatility and significance in scientific research (Jindal & Kaur, 2021).

Optoelectronic Materials

Research into pyrimidine and quinazoline derivatives, including structures similar to 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, has highlighted their potential in the creation of novel optoelectronic materials. These compounds are valuable for the development of luminescent small molecules and chelate compounds, showing promising applications in photo- and electroluminescence, organic light-emitting diodes (OLEDs), and as photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

Anti-inflammatory Activities

The anti-inflammatory activities of pyrimidine derivatives are well-documented, with numerous synthetic and natural pyrimidines exhibiting potent effects against key inflammatory mediators. This research area is crucial for the development of new therapeutic agents, with detailed structure–activity relationships providing insights for future drug design (Rashid et al., 2021).

Inhibitors of Uridine Phosphorylase

Studies on pyrimidine analogs, including those similar to 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, have identified them as potent inhibitors of enzymes like uridine phosphorylase, which is significant for the rational design of new inhibitors targeting this enzyme and related pathways (Niedzwicki et al., 1983).

Mecanismo De Acción

Result of Action

The result of the action of 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is the inhibition of cancer cell proliferation . By causing DNA damage and triggering the DNA damage response pathway, this compound can lead to cell cycle arrest and apoptosis, effectively killing the cancer cells .

Direcciones Futuras

The future directions for research on “6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties. This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propiedades

IUPAC Name |

6-[(3-methylphenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-8-3-2-4-9(5-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKASNOQVJLSQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

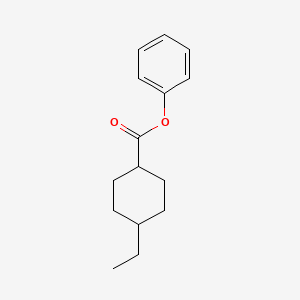

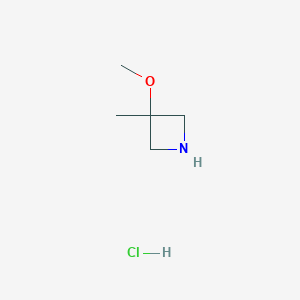

![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)

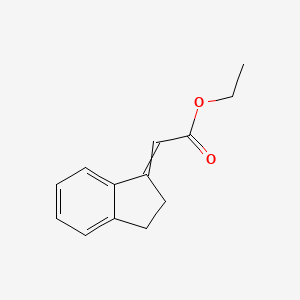

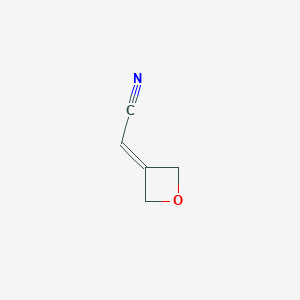

![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)

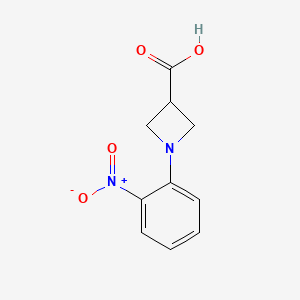

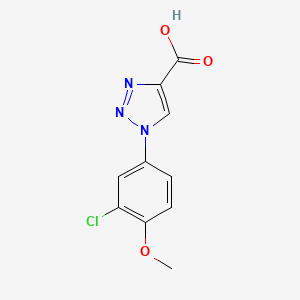

![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)

![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)